

Physical and chemical properties of Methyl 2-bromo-4-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 2-bromo-4-nitrobenzoate

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An In-depth Technical Guide to Methyl 2-bromo-4-nitrobenzoate

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Methyl 2-bromo-4-nitrobenzoate** (CAS No. 100959-22-6). It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize substituted nitroaromatics as versatile chemical intermediates. The document details experimental protocols, discusses chemical reactivity, and outlines safety and handling procedures, grounding all information in established scientific principles.

Introduction and Strategic Importance

Methyl 2-bromo-4-nitrobenzoate is a highly functionalized aromatic compound. Its structure, featuring an ester, a nitro group, and a bromine atom on a benzene ring, makes it a valuable building block in synthetic chemistry. The electronic properties and positional arrangement of these substituents—the electron-withdrawing nature of the nitro group and the ester, combined with the leaving group potential of the bromine—create a molecule primed for a variety of chemical transformations. This strategic utility is particularly relevant in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs), where precise control over molecular architecture is paramount. This guide aims to serve as a practical resource for harnessing the synthetic potential of this important intermediate.

Physicochemical and Spectroscopic Profile

The accurate identification and characterization of starting materials are fundamental to reproducible and successful research. The properties of **Methyl 2-bromo-4-nitrobenzoate** are summarized below.

Physical and Chemical Properties

Quantitative data for **Methyl 2-bromo-4-nitrobenzoate** are compiled in the table below, sourced from reliable chemical databases and supplier specifications.

Property	Value	Source(s)
IUPAC Name	methyl 2-bromo-4-nitrobenzoate	[1]
CAS Number	100959-22-6	[1] [2]
Molecular Formula	C ₈ H ₆ BrNO ₄	[1] [2]
Molecular Weight	260.04 g/mol	[1] [2] [3]
Appearance	Light orange to yellow crystalline powder	[4]
Melting Point	82 - 86 °C	[4]
Boiling Point	~315-320 °C (Predicted)	[5]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethers, alcohols).	[5]

Spectroscopic Data (Predicted)

While experimentally derived spectra are the gold standard, high-quality predicted data based on established algorithms are invaluable for preliminary identification. The following are predicted spectroscopic characteristics for **Methyl 2-bromo-4-nitrobenzoate**.

- **¹H NMR** (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) and one singlet in the aliphatic region for the methyl ester protons.

- Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm.
- Aromatic Protons: The proton ortho to the bromine and meta to the nitro group will be the most deshielded. The proton ortho to the nitro group will also be significantly downfield. The proton between the bromo and nitro groups will likely appear as a doublet of doublets.
- ¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals.
 - Carbonyl Carbon (-C=O): Expected around δ 164-166 ppm.
 - Methyl Carbon (-OCH₃): Expected around δ 52-54 ppm.
 - Aromatic Carbons: Four signals for carbons attached to protons and two quaternary carbon signals (one attached to bromine and one to the nitro group), with chemical shifts influenced by the electronic effects of the substituents.
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.
 - C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.
 - NO₂ Stretch (Nitro): Two strong bands are characteristic: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.
 - C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region.
 - C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The nominal molecular weight is 260 g/mol, so peaks would be expected at m/z 259 and 261.

Synthesis and Purification Protocol

The synthesis of **Methyl 2-bromo-4-nitrobenzoate** is most effectively achieved via a two-step process starting from 2-bromo-4-nitrotoluene. This approach ensures high regiochemical purity.

Step 1: Oxidation of 2-bromo-4-nitrotoluene to 2-bromo-4-nitrobenzoic acid

This step involves the oxidation of the methyl group to a carboxylic acid. Potassium permanganate is a powerful and effective oxidizing agent for this transformation.

Protocol:

- To a solution of 2-bromo-4-nitrotoluene (1 equivalent) in a mixture of pyridine and water, heat the mixture to 70°C.[\[6\]](#)
- Slowly add potassium permanganate (6 equivalents) in portions to control the exothermic reaction.[\[6\]](#)
- After the addition is complete, reflux the reaction mixture for 8 hours to ensure complete oxidation.[\[6\]](#)
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Once complete, cool the mixture and filter it while hot to remove the manganese dioxide byproduct.
- Acidify the filtrate with concentrated HCl to a pH < 2 while cooling in an ice bath.
- The product, 2-bromo-4-nitrobenzoic acid, will precipitate as a solid.
- Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Fischer Esterification of 2-bromo-4-nitrobenzoic acid

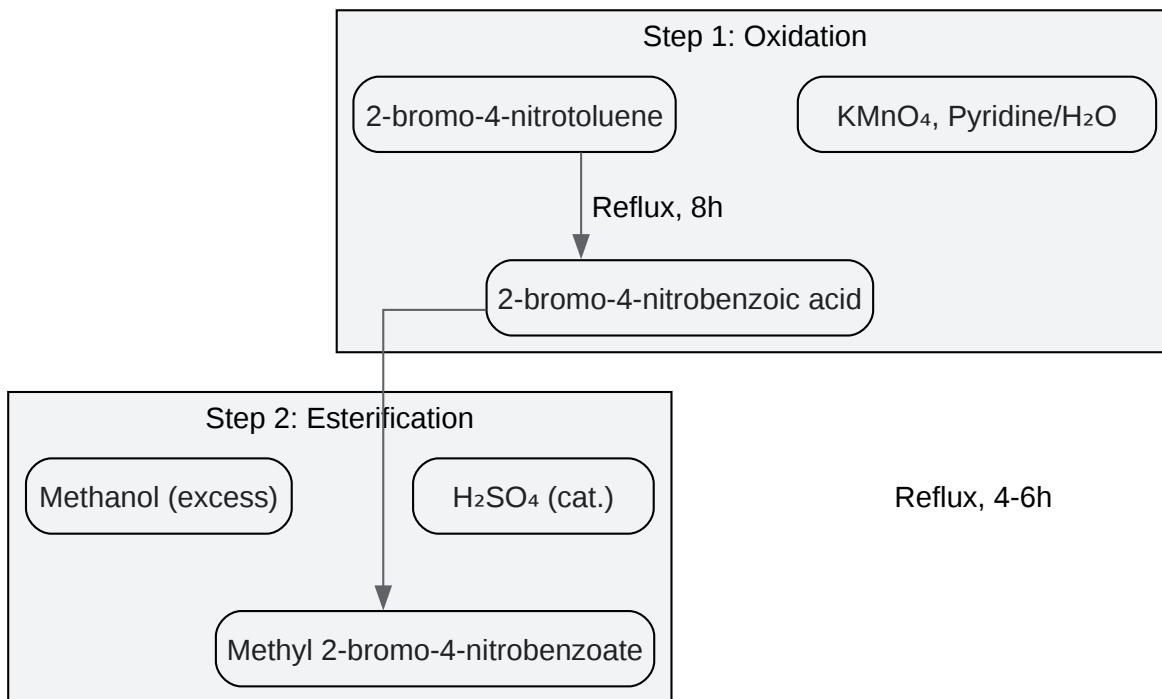
This classic acid-catalyzed esterification converts the carboxylic acid into its corresponding methyl ester.

Protocol:

- Suspend the dried 2-bromo-4-nitrobenzoic acid (1 equivalent) in an excess of methanol, which acts as both solvent and reactant.

- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) (typically 2-3 mol%).
- Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
- After completion, cool the reaction mixture to room temperature.
- Reduce the volume of methanol using a rotary evaporator.
- Neutralize the remaining acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO_3).
- Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **Methyl 2-bromo-4-nitrobenzoate**.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Synthesis Workflow

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Caption: Two-step synthesis of **Methyl 2-bromo-4-nitrobenzoate**.

Chemical Reactivity and Synthetic Applications

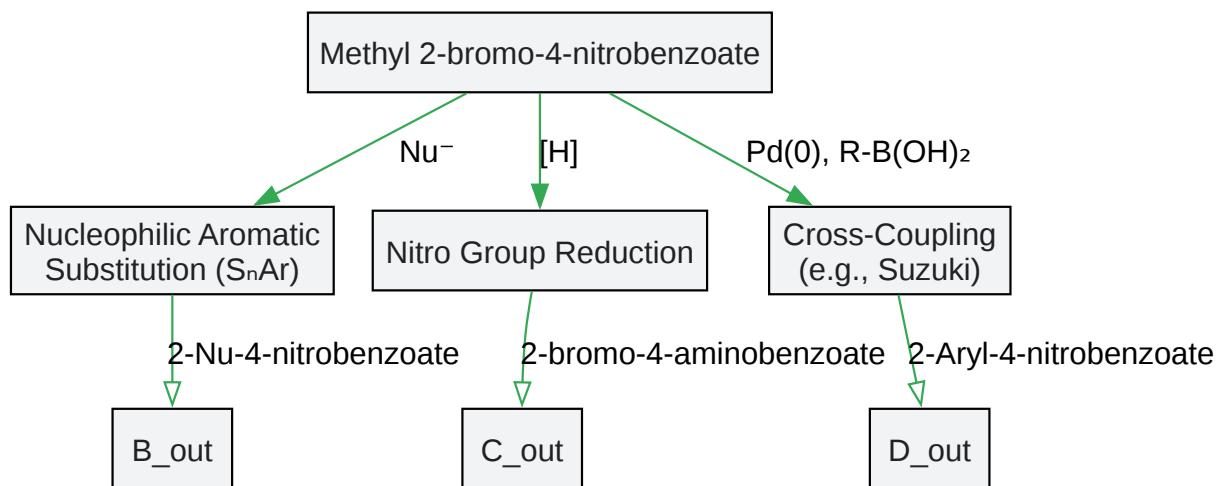
The synthetic utility of **Methyl 2-bromo-4-nitrobenzoate** stems from the distinct reactivity of its functional groups.

- Nucleophilic Aromatic Substitution (S_NAr): The bromine atom is positioned ortho and para to two strongly electron-withdrawing groups (nitro and ester), which activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the bromide by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to diverse substituted benzoate derivatives. This reactivity is a cornerstone of its use as a synthetic intermediate.^[7]

- Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$, $\text{Fe}/\text{NH}_4\text{Cl}$). This transformation yields Methyl 2-bromo-4-aminobenzoate, a key precursor for building heterocyclic rings (e.g., benzimidazoles, quinazolines) or for further functionalization via diazotization reactions.
- Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, significantly increasing molecular complexity.
- Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, which can be useful for subsequent amide coupling reactions or other modifications.

These reactions highlight the compound's role as a versatile platform for constructing more complex molecules, making it a valuable asset in medicinal chemistry and materials science.[\[5\]](#) [\[7\]](#)

Diagram: Key Reaction Pathways



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Caption: Major synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling of **Methyl 2-bromo-4-nitrobenzoate** is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[\[1\]](#)[\[4\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[4\]](#)[\[5\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[8\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[4\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[\[4\]](#) Keep away from incompatible materials such as strong oxidizing agents.
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[\[8\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[4\]](#)[\[8\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[8\]](#)
 - Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[\[8\]](#)

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[\[4\]](#)[\[8\]](#)
[\[9\]](#)

Conclusion

Methyl 2-bromo-4-nitrobenzoate is a strategically important chemical intermediate with a well-defined reactivity profile. Its utility in organic synthesis, particularly for the construction of pharmaceutical and agrochemical targets, is significant. By understanding its physicochemical

properties, synthetic routes, and chemical behavior, researchers can effectively and safely leverage this compound to achieve their synthetic goals.

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